N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both aromatic and aliphatic components, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the 2,4-dimethoxyphenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the oxalamide can produce primary or secondary amines .
Scientific Research Applications
N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methylpropyl)oxalamide
- N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(ethylthio)propyl)oxalamide
- N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(phenylthio)propyl)oxalamide
Uniqueness
N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-15(20,9-23-4)8-16-13(18)14(19)17-11-6-5-10(21-2)7-12(11)22-3/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMXVZBHAOBGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.